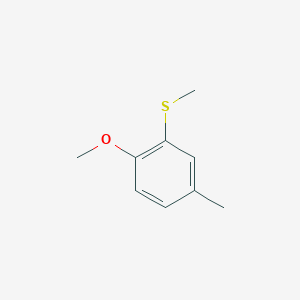

2-Methoxy-5-methylphenyl methyl sulfide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-methyl-2-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-7-4-5-8(10-2)9(6-7)11-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFLAHDWCWHLJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methoxy 5 Methylphenyl Methyl Sulfide and Its Analogs

Direct Synthesis Strategies

Direct synthesis strategies focus on the efficient formation of the aryl-sulfur bond or the methylation of a pre-existing thiol functionality. These methods are often favored for their atom economy and convergent nature.

Formation of the Aryl-Sulfur Bond

The creation of the critical aryl-sulfur bond is a cornerstone of synthesizing 2-methoxy-5-methylphenyl methyl sulfide (B99878). This can be achieved through several powerful reactions, including nucleophilic aromatic substitution and transition-metal-catalyzed coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a fundamental process for forming aryl sulfides. wikipedia.org This reaction pathway involves the displacement of a suitable leaving group on an aromatic ring by a nucleophile, in this case, a thiolate. For the synthesis of the target compound or its analogs, this would typically involve an aromatic precursor bearing a good leaving group (such as a halide or a nitro group) and an electron-withdrawing group positioned ortho or para to it, which activates the ring for nucleophilic attack. wikipedia.orgresearchgate.net

The mechanism proceeds via an addition-elimination sequence, where the thiolate attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org Subsequent elimination of the leaving group restores the aromaticity of the ring, yielding the final aryl sulfide product. The reaction rate is enhanced by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex. wikipedia.org Various bases, such as cesium carbonate and potassium phosphate, have been shown to effectively promote these reactions under mild conditions. researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution for Aryl Sulfide Synthesis

| Aromatic Precursor | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Nitroarenes with EWG | Alkanethiols | Cs₂CO₃, DMSO, 25°C | Alkyl Aryl Sulfides | researchgate.net |

| Nitroaryl Halides | Thiols | Recyclable poly(ethylene glycol) | Amine-substituted Aryl Sulfides | researchgate.net |

| Activated Aryl Fluorides | Disulfides | 18-crown-6-ether, 0-25°C | Thioethers | researchgate.net |

EWG: Electron-Withdrawing Group

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for C-S bond formation, offering high efficiency and broad functional group tolerance where traditional SNAr reactions might fail. nih.gov Catalysts based on palladium, copper, and nickel are commonly employed to couple aryl precursors (halides, triflates, or boronic acids) with a source of the methylthio group. nih.govorganic-chemistry.org

A notable and practical approach involves the use of dimethyl sulfoxide (B87167) (DMSO) as the methylthiolating agent in copper-mediated reactions with aryl halides. rsc.org This method is advantageous as DMSO is an inexpensive and widely available solvent. Other strategies employ metal catalysts to couple aryl halides with thiols or their derivatives. organic-chemistry.org For instance, copper-catalyzed couplings of aryl iodides with dimethyl disulfide have proven effective. organic-chemistry.org Nickel and palladium catalysts, often in conjunction with specialized phosphine (B1218219) ligands, facilitate the coupling of a wide array of aryl electrophiles with both alkyl and aryl thiols, overcoming the common issue of catalyst poisoning by sulfur compounds. nih.govnih.gov

Table 2: Selected Coupling Reactions for Aryl Methyl Sulfide Synthesis

| Catalyst System | Aryl Precursor | Methylthiolating Agent | Key Features | Reference |

|---|---|---|---|---|

| Copper | Aryl Halides | DMSO | Simple, facile procedure | rsc.org |

| Copper | Aryl Iodides | Dimethyl disulfide | Good yields, tolerant of various functional groups | organic-chemistry.org |

| Palladium/CyPF-t-Bu | Aryl Halides/Sulfonates | Thiols | High turnover numbers, broad functional group tolerance | organic-chemistry.org |

Methylation of Corresponding Thiophenols

An alternative direct strategy involves the S-methylation of the corresponding thiophenol, in this case, 2-methoxy-5-methylthiophenol (B2842379). This reaction is typically a straightforward nucleophilic substitution where the thiophenol is first deprotonated to form a more nucleophilic thiolate anion, which then attacks a methylating agent. youtube.com

Common and effective methylating agents include methyl iodide and dimethyl sulfate (B86663) (DMS). researchgate.nettandfonline.com The reaction is often carried out in the presence of a base, such as potassium hydroxide (B78521) or potassium carbonate, to facilitate the formation of the thiolate. tandfonline.com Solvent-free methods using microwave irradiation on a solid support like basic alumina (B75360) have been developed to provide rapid and efficient methylation. tandfonline.com Theoretical and experimental studies confirm that methylation of thiophenol occurs preferentially at the sulfur atom rather than on the aromatic ring. kuleuven.be

Precursor-Based Synthetic Routes

These routes involve the multi-step chemical transformation of readily available starting materials, such as substituted phenols or their ethers, into the desired 2-methoxy-5-methylphenyl methyl sulfide.

Derivatization from Substituted Anisoles or Cresols

The synthesis can commence from precursors like 2-methoxy-5-methylphenol (B1664560) (also known as isocreosol or 5-methylguaiacol) nist.gov or p-cresol. These starting materials possess the required carbon skeleton, and the synthetic challenge lies in the regioselective introduction of the methylthio group.

Starting from 2-methoxy-5-methylphenol , one potential route involves the Newman-Kwart rearrangement. In this sequence, the phenol (B47542) is first converted to a dimethylthiocarbamate. Heating this intermediate induces an intramolecular rearrangement to an S-aryl dimethylthiocarbamate. Subsequent hydrolysis affords the corresponding thiophenol (2-methoxy-5-methylthiophenol), which can then be methylated as described in section 2.1.2.

Another approach involves electrophilic substitution. Directed ortho-metalation of a protected phenol or anisole (B1667542) derivative can be used to introduce a sulfur-containing group. For example, lithiation of the aromatic ring directed by the methoxy (B1213986) group, followed by quenching with an electrophilic sulfur reagent like dimethyl disulfide (MeSSMe), would install the methylthio group directly.

Starting from p-cresol , the synthesis would require the introduction of both the methoxy and the methylthio groups. This could involve initial methoxylation to form 4-methylanisole (B47524), followed by a directed functionalization strategy, or a sequence involving halogenation, nucleophilic substitution to introduce one group, followed by the introduction of the second. The specific sequence would be designed to control the regiochemistry and achieve the desired 2-methoxy-5-methyl substitution pattern.

Functionalization of Halogenated Aromatic Intermediates

The synthesis of aryl sulfides, including this compound, is frequently accomplished through the functionalization of halogenated aromatic precursors. This approach typically involves the reaction of an aryl halide (iodide, bromide, or chloride) with a sulfur-based nucleophile. While classic nucleophilic aromatic substitution (SNAr) reactions are possible, they often require harsh conditions and are limited to substrates with strong electron-withdrawing groups.

A more versatile and widely used method is the transition metal-catalyzed cross-coupling of aryl halides with thiols or their salts. For instance, a common precursor for this compound would be 2-halo-4-methylanisole. The reaction would proceed by coupling this intermediate with a methyl thiol equivalent, such as methanethiol (B179389) or sodium thiomethoxide. Various catalytic systems, particularly those based on palladium and copper, are effective for this transformation. nih.govacsgcipr.org For example, copper-catalyzed reactions, building on the basis of early work, can efficiently form C-S bonds, although they may require high catalyst loading and expensive bases. uni.lu Similarly, palladium-catalyzed methods have been developed that are general for aryl sulfide synthesis using various phosphine ligands. uni.lu

A related strategy involves the conversion of a halogenated aromatic compound, such as methyl 2-methoxy-5-chlorobenzoate, into a different functional group, demonstrating the utility of these intermediates. In one example, this chloro-compound is reacted with sodium aminosulfonate in the presence of a cuprous bromide catalyst to yield methyl 2-methoxy-5-sulfamoylbenzoate, a key intermediate for pharmaceuticals. google.comguidechem.com This highlights the principle of using halogenated aromatics as versatile handles for introducing various functionalities, including sulfur-containing groups.

Multi-Step Conversions from Aromatic Aldehydes via Schiff Bases (for related compounds)

The conversion of aromatic aldehydes into thioethers can be achieved through multi-step sequences that often involve the formation of a Schiff base (or imine) as a key intermediate. niscpr.res.in Schiff bases are typically synthesized through the acid-catalyzed condensation reaction between an aromatic aldehyde and a primary amine, with concurrent removal of water. niscpr.res.inresearchgate.net

Once formed, the C=N bond of the Schiff base can be a precursor to a C-S bond, although this is a less direct route for synthesizing simple methyl sulfides compared to cross-coupling reactions. One general pathway involves the reduction of the Schiff base to a secondary amine, followed by subsequent functionalization.

A more direct, though specialized, approach involves the reaction of aldehydes, thiols, and triphenylphosphine (B44618) with triflic acid to form thiophosphonium salts. nih.gov These salts can then be reduced to the corresponding thioether. For example, various aromatic aldehydes react with a range of thiols under these conditions. The resulting thiophosphonium salt can be subsequently hydrolyzed using a base like DBU to yield the final thioether product in good yield. nih.gov This method showcases a metal-free pathway from an aldehyde to a thioether.

| Aldehyde | Thiol | Product (Thioether) | Yield of Thiophosphonium Salt | Yield of Thioether from Salt |

| 4-Methoxybenzaldehyde | Thiophenol | 4-Methoxyphenyl(phenyl)sulfane | 94% | 87% |

| Benzaldehyde | 4-tert-Butylbenzenethiol | Phenyl(p-tolyl)sulfane | 91% | 85% |

| 4-Chlorobenzaldehyde | 4-Fluorobenzenethiol | 4-Chlorophenyl(4-fluorophenyl)sulfane | 88% | 82% |

This table presents data for the synthesis of various thioethers from aromatic aldehydes via thiophosphonium salts, demonstrating the general applicability of the method. nih.gov

Catalytic Methodologies in Synthesis

Catalysis is central to the modern synthesis of aryl sulfides, offering high efficiency and selectivity under mild conditions. mdpi.com Transition metals are particularly prominent, though recent advancements have also introduced photocatalytic and electrocatalytic alternatives. mdpi.comyoutube.com

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is the cornerstone for constructing C-S bonds, with palladium, copper, and nickel being the most employed metals. nih.govmdpi.com These reactions typically couple an aryl electrophile (like a halide or triflate) with a sulfur nucleophile. acs.org

Palladium-Catalyzed Reactions: Palladium complexes are highly effective for C-S bond formation. Seminal work in this area demonstrated that palladium catalysts, often in conjunction with bulky electron-rich phosphine ligands, can couple aryl bromides, chlorides, and triflates with thiols to produce aryl sulfides in high yields. uni.lu Mechanistic studies have shown that the process often involves oxidative addition of the aryl halide to the Pd(0) center, followed by reaction with the thiolate and subsequent reductive elimination to release the aryl sulfide product and regenerate the catalyst. mdpi.com

Copper-Catalyzed Reactions: Copper-catalyzed "Ullmann-type" couplings are a classic and still relevant method for aryl sulfide synthesis. These reactions are particularly useful for coupling aryl iodides with thiols. Modern variations use ligands to facilitate the reaction at lower temperatures. For instance, Cu(OAc)₂ can be an effective catalyst for the cross-coupling of thiols with aryl iodides. acs.org

Nickel- and Cobalt-Catalyzed Reactions: Nickel and cobalt catalysts have emerged as cost-effective and powerful alternatives to palladium. mdpi.com Nickel catalysts can couple aryl mesylates with thiols, expanding the range of accessible electrophiles. uni.lu Recently, a novel nickel-catalyzed aryl exchange reaction between aryl sulfides and aromatic esters has been developed, which avoids the use of odorous thiols. acs.org Cobalt-catalyzed processes have also been reported for the arylation of both aryl and alkyl thiols with aryl iodides and bromides. mdpi.com

| Catalyst System | Aryl Electrophile | Sulfur Source | Product Type | Key Features |

| Palladium/Josiphos Ligand | Aryl Bromide | Thiol | Aryl Sulfide | High reactivity and broad substrate scope. mdpi.com |

| Copper(I) Bromide | Methyl 2-methoxy-5-chlorobenzoate | Sodium Aminosulfonate | Aryl Sulfonamide | Demonstrates Cu-catalyzed functionalization of aryl chlorides. google.comguidechem.com |

| Nickel/dcypt Catalyst | 2-Pyridyl Sulfide (donor) | Aromatic Ester (acceptor) | Aryl Sulfide | Aryl exchange reaction avoids use of thiol reagents. acs.org |

| Cobalt/dppf | Aryl Iodide/Bromide | Thiol | Aryl Sulfide | Effective for both aryl and alkyl thiols. mdpi.com |

This table summarizes various transition metal-catalyzed approaches for the synthesis of aryl sulfides and related compounds, highlighting the versatility of these methods.

Photocatalytic or Electrocatalytic Approaches

In recent years, photocatalysis and electrocatalysis have been explored as sustainable methods for organic synthesis, including the formation of C-S bonds. youtube.com

Photocatalysis: Visible-light photocatalysis uses a photocatalyst that, upon light absorption, can facilitate redox reactions to form the desired product. Several systems have been developed for the synthesis of sulfur-containing compounds. For example, nitrogen-doped zinc oxide (N-ZnO) nanorods have been used as a photocatalyst for the synthesis of unsymmetrical thioureas from tertiary amines and isothiocyanates under visible light. rsc.org While direct photocatalytic synthesis of this compound is not widely reported, related transformations, such as the oxidation of thioanisoles to sulfoxides using photocatalysts, are well-documented. researchgate.netresearchgate.netacs.orgthieme-connect.com These studies establish that thioether compounds are reactive under photocatalytic conditions, suggesting the potential for developing C-S bond-forming reactions. For instance, a buta-1,3-diene-linked covalent organic framework (COF) has been shown to photocatalytically oxidize thioanisoles to sulfoxides with high yield and selectivity. thieme-connect.com

Electrocatalysis: Electrocatalysis uses an electric potential to drive chemical reactions at an electrode surface. youtube.com This approach can replace chemical oxidants or reductants, leading to greener processes. While the electrosynthesis of complex organic molecules is a rapidly developing field, specific applications for the synthesis of this compound are not yet prevalent in the literature. However, the principles of electrocatalysis are being applied to major industrial processes like the synthesis of ammonia, demonstrating its potential for revolutionizing chemical production. youtube.com

Control of Regioselectivity and Stereochemistry (if applicable)

For substituted aromatic compounds like this compound, controlling the position of the incoming functional group (regioselectivity) is paramount. Stereochemistry is not applicable for this achiral molecule.

Directed Ortho-Metallation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The method relies on a "directing metalation group" (DMG) on the aromatic ring, which coordinates to an organolithium reagent (typically n-BuLi or s-BuLi). baranlab.org This coordination positions the strong base to selectively deprotonate the adjacent ortho proton, generating a specific aryllithium intermediate. wikipedia.orguwindsor.ca This intermediate can then be trapped by a suitable electrophile.

For the synthesis of this compound, the starting material would be 4-methylanisole. The methoxy group (-OMe) is a well-established, moderately strong DMG. organic-chemistry.orgharvard.edu The synthetic sequence would be as follows:

Directed Lithiation: 4-methylanisole is treated with a strong alkyllithium base, such as n-butyllithium, often in the presence of an additive like tetramethylethylenediamine (TMEDA) which breaks up alkyllithium aggregates and increases reactivity. baranlab.org The methoxy group directs the deprotonation exclusively to the C2 position (ortho to the methoxy group).

Electrophilic Quench: The resulting aryllithium species is then reacted with an electrophilic methylthio source. A common and effective reagent for this purpose is dimethyl disulfide (CH₃S-SCH₃). The aryllithium attacks one of the sulfur atoms, displacing the other as a thiolate and forming the desired C-S bond.

This DoM strategy provides a highly regioselective route to this compound, avoiding the formation of other isomers that might arise from methods like electrophilic aromatic substitution. The power of DoM lies in its ability to override the natural electronic preferences of the aromatic ring, providing access to specific substitution patterns. wikipedia.org

| Directing Group | Relative Strength | Typical Base | Electrophile for Methylthiolation |

| -OCONR₂ | Strong | s-BuLi | Dimethyl disulfide (MeSSMe) |

| -CONR₂ | Strong | s-BuLi | Dimethyl disulfide (MeSSMe) |

| -OMe | Moderate | n-BuLi/t-BuLi | Dimethyl disulfide (MeSSMe) |

| -NR₂ | Moderate | t-BuLi | Dimethyl disulfide (MeSSMe) |

This table shows a hierarchy of common Directed Metalation Groups (DMGs) and the conditions typically used for ortho-functionalization. organic-chemistry.orgbaranlab.org

Optimization of Synthetic Pathways

Optimizing synthetic pathways is crucial for improving efficiency, reducing waste, and ensuring the economic viability of a chemical process. This involves a systematic study of reaction parameters, strategies to maximize product yield while minimizing byproducts, and considerations for scaling up the synthesis.

Reaction Condition Studies (Temperature, Solvent, Catalyst Loading)

For instance, in the esterification step of an analog synthesis, the amount of methanol (B129727) used as both a reagent and a solvent was found to be critical. Insufficient methanol led to incomplete dissolution of the reactant and longer reaction times, while an excess could lead to energy waste. researchgate.net Similarly, the molar ratio of reactants and catalysts is a key variable. In a sulfonation reaction, adjusting the molar ratio of methoxy benzoic acid to chlorosulfonic acid to 1:5 was found to be optimal. researchgate.net

The table below illustrates the impact of varying molar ratios on the yield of an intermediate in an analogous synthesis, highlighting the importance of precise control over reaction conditions.

| Reactant A Molar Ratio | Reactant B Molar Ratio | Catalyst Molar Ratio | Yield (%) |

| 1 | 50 | 1.0 | 95.2 |

| 1 | 55 | 1.1 | 97.4 |

| 1 | 60 | 1.2 | 96.8 |

| Data derived from the optimization of an analogous compound, methyl 2-methoxy-5-aminosulfonyl benzoate, to illustrate the principle. researchgate.net |

Yield Enhancement and Side Product Minimization

The primary goals of synthetic optimization are to maximize the yield of the desired product and minimize the formation of impurities. This is often achieved through the careful control of the reaction conditions identified in optimization studies.

In the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate, a four-step process, the optimization of each reaction led to a significant improvement in the total yield, from a lower value to 63.7%. researchgate.netiaea.org This was achieved by systematically adjusting parameters such as molar ratios, reaction times, and temperatures for each of the etherification, sulfonyl chloride formation, amination, and esterification steps. researchgate.netiaea.org For example, the yield of the sulfonyl chloride step could be increased to 95.7% under optimized conditions. researchgate.net

Minimizing side products is equally important. This can be achieved by controlling the reaction temperature to prevent decomposition or unwanted side reactions, and by ensuring the correct stoichiometry of reagents to avoid excess starting materials that may react further to form impurities.

The following table demonstrates the improvement in yield for each step of a multi-step synthesis of an analog after optimization.

| Synthetic Step | Unoptimized Yield (%) | Optimized Yield (%) |

| Etherification | Not specified | 92.6 |

| Sulfonyl Chloride Formation | Not specified | 95.7 |

| Amine Formation | Not specified | 75.8 |

| Esterification | Not specified | 97.4 |

| Total Yield | < Medicinal Standard | 63.7 |

| Data from the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate. researchgate.netiaea.org |

Scalability Considerations for Research-Scale Preparations

Scaling a synthesis from a few milligrams to a multi-gram scale for research purposes presents a unique set of challenges. While not at an industrial level, research-scale preparations require careful consideration of factors that may not be apparent in small-scale experiments.

One primary consideration is heat transfer. Reactions that are exothermic may be easily controlled in a small flask, but on a larger scale, inefficient heat dissipation can lead to a runaway reaction and the formation of side products. The choice of reaction vessel and stirring method becomes more critical.

Another factor is the duration of reagent addition. Adding a reactive reagent too quickly on a larger scale can create localized high concentrations, leading to side reactions. A controlled, dropwise addition may be necessary.

Furthermore, the work-up procedure may need to be adapted. Extractions that are straightforward on a small scale can become cumbersome and less efficient with larger volumes. The choice of solvent and the method of purification, such as column chromatography, must be planned with the larger scale in mind.

Mechanistic Organic Chemistry of 2 Methoxy 5 Methylphenyl Methyl Sulfide

Oxidative Transformations of the Sulfide (B99878) Moiety

The sulfur atom in 2-Methoxy-5-methylphenyl methyl sulfide is in its lowest oxidation state (-2) and is susceptible to oxidation. This transformation is a cornerstone of organosulfur chemistry, allowing for the synthesis of valuable sulfoxides and sulfones. The oxidation proceeds in a stepwise manner, first to the sulfoxide (B87167) and then, under more forcing conditions, to the sulfone.

Selective Oxidation to Sulfoxides

The selective oxidation of the sulfide to the corresponding sulfoxide, 2-Methoxy-5-methylphenyl methyl sulfoxide, is a common and important transformation. Achieving high selectivity is crucial to prevent over-oxidation to the sulfone. This can be accomplished through various catalytic and stoichiometric methods.

Heterogeneous Catalysis (e.g., Metal Oxide Catalysts)

Heterogeneous catalysis offers significant advantages, including ease of catalyst separation and recycling. Various metal oxide-based catalysts have proven effective for the selective oxidation of sulfides to sulfoxides, typically using hydrogen peroxide (H₂O₂) as a green oxidant.

For the oxidation of methyl phenyl sulfide, zirconium-based catalysts, such as a Zr-based metal-organic framework (MOF), Zr-MOF-808, have been shown to activate t-butyl hydroperoxide (TBHP) for efficient oxygen atom transfer. nih.gov The selectivity between the sulfoxide and the corresponding sulfone is highly dependent on the reaction conditions and the microenvironment of the catalyst's active sites. nih.gov Similarly, a composite material containing zirconium nanoparticles, a Keggin-type polyoxometalate, and graphene oxide (Zr/SiW₁₂/GO) demonstrates high catalytic activity for the oxidation of methyl phenyl sulfide to its sulfoxide with H₂O₂ under mild, solvent-free conditions. researchgate.net

Vanadium pentoxide (V₂O₅) supported on reduced graphene oxide (rGO/V₂O₅) also serves as an effective heterogeneous catalyst for the oxidation of methyl phenyl sulfide. osti.gov The reaction yields both the sulfoxide and the sulfone, with the product ratio influenced by the concentration of the hydrogen peroxide oxidant. osti.gov Other metal oxide systems, including tungstates of copper, nickel, and zinc, have been used to catalyze the H₂O₂ oxidation of thioanisole (B89551), with copper tungstate (B81510) showing the highest efficiency. researchgate.netresearchgate.net Clay catalysts like Montmorillonite K10 have also been employed for the clean and highly selective oxidation of various sulfides to sulfoxides using 35% hydrogen peroxide in methanol (B129727) at room temperature. researchgate.net

Table 1: Heterogeneous Catalytic Oxidation of Methyl Phenyl Sulfide (Model Substrate)

| Catalyst | Oxidant | Key Findings | Reference |

|---|---|---|---|

| Zr/SiW₁₂/GO | H₂O₂ | High activity under mild, solvent-free conditions. | researchgate.net |

| rGO/V₂O₅ | H₂O₂ | Produces both sulfoxide and sulfone; ratio depends on H₂O₂ concentration. | osti.gov |

| Copper Tungstate | H₂O₂ | Most efficient among Cu, Ni, and Zn tungstates. | researchgate.net |

| Montmorillonite K10 | H₂O₂ | Highly selective for sulfoxide formation at room temperature. | researchgate.net |

| Zr-MOF-808 | TBHP | Catalytically active; selectivity influenced by reaction conditions. | nih.gov |

Homogeneous Catalysis (e.g., Tungsten, Molybdenum, Vanadium Complexes with Hydrogen Peroxide)

Homogeneous catalysts, particularly those based on high-valent early transition metals like tungsten (W), molybdenum (Mo), and vanadium (V), are highly effective for the selective oxidation of sulfides. nih.gov These metals react with hydrogen peroxide to form highly reactive peroxo or hydroperoxo species that act as the active oxidants. nih.govresearchgate.net

Tungsten-based catalysts, such as Ti(IV)-substituted heteropolytungstates, can quantitatively convert methyl phenyl sulfide to its sulfoxide and sulfone using H₂O₂. researchgate.net Recyclable silica-based tungstate catalysts also show excellent performance for the selective oxidation of various sulfides to sulfoxides. organic-chemistry.org The use of tungsten oxide nanoparticles with H₂O₂ has been explored, where the catalyst facilitates the generation of reactive hydroxyl radicals. academicjournals.org

Molybdenum complexes are also widely used. Metal-organic frameworks (MOFs) supporting molybdenum species have been shown to catalytically oxidize thioanisole to methyl phenyl sulfoxide and methyl phenyl sulfone. osti.govnih.gov The selectivity is highly dependent on the ligand environment of the molybdenum active site, with certain N-donor ligands favoring the formation of the sulfoxide with minimal over-oxidation. osti.gov The direct reaction between thioanisole and a tetraperoxomolybdate ion has also been studied, demonstrating a rapid oxidation process. researchgate.net

Vanadium complexes, often in combination with chiral ligands for asymmetric synthesis, are potent catalysts. organic-chemistry.org Vanadate-dependent haloperoxidase enzymes, for instance, catalyze the oxidation of halides by H₂O₂, which in turn can oxidize substrates. torvergata.it Simple vanadium compounds can also catalyze H₂O₂ oxidations in biphasic systems. torvergata.it

Table 2: Homogeneous Catalytic Oxidation of Methyl Phenyl Sulfide (Model Substrate) with H₂O₂

| Metal Center | Catalyst System Example | Key Features | Reference |

|---|---|---|---|

| Tungsten (W) | Silica-based tungstate | Recyclable catalyst, good to excellent yields for sulfoxides and sulfones. | organic-chemistry.org |

| Molybdenum (Mo) | Mo-MFU-4l (MOF) | N-donor ligand environment promotes high selectivity for sulfoxide. | osti.gov |

| Vanadium (V) | Chiral vanadium-salan complex | Effective for asymmetric oxidation to chiral sulfoxides. | organic-chemistry.org |

Biocatalytic Enantioselective Sulfoxidation

Biocatalysis offers a powerful and environmentally benign route to chiral sulfoxides, which are valuable building blocks in medicinal chemistry. acsgcipr.org This method utilizes whole microorganisms or isolated enzymes to perform highly enantioselective oxidations of prochiral sulfides.

Whole-cell systems, such as strains of Rhodococcus sp. and Gordonia terrae, have been successfully used for the asymmetric oxidation of methyl phenyl sulfide and its derivatives. nih.gov For instance, Rhodococcus sp. CCZU10-1, used in an n-octane-water biphasic system, can produce (S)-phenyl methyl sulfoxide with an enantiomeric excess (ee) of over 99.9% and no detectable sulfone byproduct. nih.gov

Isolated enzymes, particularly Baeyer-Villiger monooxygenases (BVMOs), are also highly effective for this transformation. acsgcipr.org These enzymes use molecular oxygen as the terminal oxidant and can produce chiral sulfoxides with high enantiopurity. acsgcipr.org Another approach involves a concurrent system that couples a non-stereoselective photocatalytic oxidation with an enantioselective biocatalytic reduction of the undesired sulfoxide enantiomer, resulting in a deracemization process that yields a single enantiomer of the sulfoxide in high optical purity.

Table 3: Biocatalytic Enantioselective Oxidation of Methyl Phenyl Sulfide (Model Substrate)

| Biocatalyst | Product Enantiomer | Enantiomeric Excess (ee) | Key Findings | Reference |

|---|---|---|---|---|

| Rhodococcus sp. CCZU10-1 | (S) | >99.9% | Biphasic system prevents sulfone formation. | nih.gov |

| Gordonia terrae IEGM 136 | (R) | 95% | Immobilized cells reduce reaction time significantly. | |

| Baeyer-Villiger Monooxygenases (BVMOs) | Varies | High | Uses O₂ as the terminal oxidant. | acsgcipr.org |

Stoichiometric Oxidants (e.g., Sodium Chlorite (B76162)/HCl, Hypochlorous Acid)

Stoichiometric oxidants provide a direct and often rapid method for sulfide oxidation. However, careful control of the reaction stoichiometry is essential to achieve selectivity for the sulfoxide and avoid over-oxidation. acsgcipr.org

Sodium chlorite (NaClO₂) in the presence of a catalytic amount of manganese(III) acetylacetonate (B107027) has been shown to be a rapid and high-yielding system for the conversion of a wide variety of sulfides into their corresponding sulfoxides under mild, neutral conditions in acetone. rsc.org The use of alumina (B75360) as an additive is often beneficial. rsc.org In contrast, the combination of sodium chlorite with stoichiometric amounts of hydrochloric acid (HCl) generates chlorine dioxide in situ, a powerful oxidant that typically leads to the over-oxidation of sulfides directly to sulfones. nih.govmdpi.comresearchgate.netnih.gov

Hypochlorous acid (HOCl) and its salts are also effective oxidants. Sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) crystals have been used in a catalyst-free system to selectively oxidize sulfides to sulfoxides in high yields. organic-chemistry.org The reaction, conducted in aqueous acetonitrile (B52724), shows minimal formation of sulfone byproducts, highlighting the precise control offered by the crystalline nature of the oxidant. organic-chemistry.org The oxidation of sulfides by tert-butyl hypochlorite has also been studied, providing evidence for the formation of a tetracovalent sulfur intermediate (chlorosulfonium ylide). acs.org

Over-oxidation to Sulfones

Further oxidation of the intermediate sulfoxide yields the corresponding sulfone, 2-Methoxy-5-methylphenyl methyl sulfone. This transformation requires more forcing conditions or more powerful oxidizing systems than the initial oxidation of the sulfide. The electron-withdrawing nature of the sulfinyl group in the sulfoxide makes it less susceptible to electrophilic attack than the starting sulfide.

Several catalytic systems can be tuned to favor sulfone formation. For example, while tantalum carbide with H₂O₂ catalyzes the formation of sulfoxides, the analogous niobium carbide catalyst efficiently produces sulfones. organic-chemistry.org The oxidation of thioanisole with H₂O₂ in the presence of acetic acid and an acidic resin catalyst like Amberlyst 15 also leads to the formation of the sulfone, likely through the in situ formation of peracetic acid. researchgate.net

The combination of sodium chlorite (NaClO₂) and hydrochloric acid (HCl) in organic solvents is a practical and highly selective method for converting sulfides directly to sulfones. nih.govmdpi.comresearchgate.netnih.gov This system generates chlorine dioxide (ClO₂), which is a potent enough oxidant to effect the double oxidation, often with no detectable formation of the intermediate sulfoxide. nih.gov The reaction is compatible with a range of functional groups, although its efficiency can be affected by steric hindrance or the electronic nature of substituents on the aryl ring. mdpi.com

Reductive Transformations

The sulfur atom in this compound exists in its lowest oxidation state. However, its oxidized counterparts, the corresponding sulfoxide and sulfone, are susceptible to reductive transformations to regenerate the parent sulfide.

Reduction of Related Sulfoxides and Sulfones to Sulfides

The deoxygenation of sulfoxides and sulfones is a fundamental transformation in organic chemistry. While direct reduction of this compound is not applicable, the reduction of its oxidized derivatives, 2-Methoxy-5-methylphenyl methyl sulfoxide and 2-Methoxy-5-methylphenyl methyl sulfone, back to the sulfide is a crucial process.

A variety of reagents can achieve the reduction of sulfoxides to sulfides under mild conditions. organic-chemistry.org Common methods include the use of triphenylphosphine (B44618) in the presence of a catalyst like thionyl chloride, or systems like sodium borohydride (B1222165) with iodine. organic-chemistry.org Enzymatic reductions, for instance using DMSO reductase, can offer high stereoselectivity in the reduction of chiral sulfoxides. tandfonline.comfrontiersin.org These enzymatic systems often exhibit remarkable substrate specificity, preferentially reducing one enantiomer of a racemic sulfoxide. tandfonline.com

The reduction of sulfones to sulfides is a more challenging transformation due to the higher oxidation state and stability of the sulfone group. Potent reducing agents are typically required. A mixture of lithium aluminum hydride (LiAlH₄) and titanium tetrachloride (TiCl₄) has proven effective for the rapid deoxygenation of a range of sulfones to their corresponding sulfides. This method is particularly advantageous for its high yields and short reaction times. Other reagents, such as diisobutylaluminium hydride (DIBAL-H) and elemental sulfur, have also been employed, though often requiring more forcing conditions.

Table 1: Selected Reagents for the Reduction of Sulfoxides and Sulfones

| Precursor | Product | Reagent System | Key Features |

| 2-Methoxy-5-methylphenyl methyl sulfoxide | This compound | SOCl₂/Ph₃P | Mild conditions, good yields organic-chemistry.org |

| 2-Methoxy-5-methylphenyl methyl sulfoxide | This compound | NaBH₄/I₂ | Chemoselective, tolerates various functional groups organic-chemistry.org |

| Racemic Methyl Phenyl Sulfoxide | (R)-Methyl Phenyl Sulfoxide and Methyl Phenyl Sulfide | DMSO Reductase | Enantioselective reduction of the (S)-sulfoxide tandfonline.com |

| 2-Methoxy-5-methylphenyl methyl sulfone | This compound | LiAlH₄/TiCl₄ | Rapid reaction, high yields |

Substitution Reactions on the Aromatic Ring

The benzene (B151609) ring of this compound is activated towards electrophilic attack and can also undergo nucleophilic substitution under specific conditions, primarily involving the displacement of the methoxy (B1213986) group.

Nucleophilic Aromatic Substitution (e.g., Displacement of Methoxy Group)

Nucleophilic aromatic substitution (SNAᵣ) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This process is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org

In the case of this compound, the methoxy group can potentially act as a leaving group. However, for a successful substitution to occur, the aromatic ring typically requires activation by strongly electron-withdrawing substituents. libretexts.org The reaction proceeds via an addition-elimination mechanism. libretexts.org The nucleophile first attacks the carbon atom bearing the methoxy group, leading to the formation of a tetrahedral intermediate. libretexts.org In the subsequent, faster step, the methoxy group departs, and the aromaticity of the ring is restored. libretexts.org The stability of the Meisenheimer complex is a crucial factor in determining the reaction rate. masterorganicchemistry.com

While specific examples for the nucleophilic displacement of the methoxy group in this compound are not extensively detailed in the provided search results, the general principles of SₙAr on methoxy-substituted aromatic compounds are well-established. acs.org For instance, nucleophilic aromatic substitution on (o-methoxyaryl)oxazolines has been utilized as a convenient method for the synthesis of various substituted benzoic acids. acs.org

Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration, Sulfonation)

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. masterorganicchemistry.com The reaction involves the attack of an electrophile on the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The methoxy (-OCH₃) and methyl (-CH₃) groups of this compound are both activating, ortho-, para-directing groups, while the methylthio (-SCH₃) group is also activating and ortho-, para-directing. The combined effect of these groups will direct incoming electrophiles to the vacant positions on the ring.

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring can be achieved using the halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. youtube.com

Nitration: The nitration of an aromatic ring is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). youtube.comlibretexts.org The nitro group is a strong deactivating group and a meta-director in subsequent EAS reactions. youtube.com

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). youtube.com This reaction is reversible.

The directing effects of the existing substituents on this compound will determine the regioselectivity of these electrophilic substitution reactions.

Role as a Key Intermediate in Organic Synthesis

This compound and its derivatives serve as important building blocks in the synthesis of more complex molecules. The strategic placement of the methoxy, methyl, and methylthio groups allows for a variety of subsequent chemical manipulations.

For example, related structures like N-(2-methoxy-5-methylphenyl)-3-nitro-beta-oxobenzenepropionamide highlight the use of the 2-methoxy-5-methylphenyl moiety in the construction of larger, functionalized molecules. sigmaaldrich.com The sulfide group itself can be a precursor to other functionalities. For instance, oxidation to the sulfoxide or sulfone introduces new reactive sites. organic-chemistry.orgorgsyn.org The ability to perform selective transformations on the aromatic ring and the methyl group further enhances the synthetic utility of this compound.

Building Block for Complex Polycyclic Systems (e.g., Diels-Alder reactions)

No specific research has been found that documents the use of This compound as a building block for complex polycyclic systems through mechanisms such as the Diels-Alder reaction.

However, the reactivity of related sulfur-containing organic compounds in cycloaddition reactions is well-established. For example, (Z)-2-methoxy-1-phenylthio-1,3-butadiene is known to be a highly reactive diene in Diels-Alder reactions. orgsyn.org Its Z-configuration leads to the exclusive formation of adducts with cis stereochemistry when reacted with dienophiles like methyl vinyl ketone. orgsyn.org The high reactivity is a key feature for its application in the synthesis of complex cyclic systems. orgsyn.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methoxy 5 Methylphenyl Methyl Sulfide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for elucidating the molecular structure of organic compounds. For 2-Methoxy-5-methylphenyl methyl sulfide (B99878), NMR provides critical insights into its electronic and conformational properties.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR spectroscopy of 2-Methoxy-5-methylphenyl methyl sulfide reveals distinct signals corresponding to the aromatic and methyl protons, each providing a wealth of structural information.

The ¹H NMR spectrum is characterized by signals for the methoxy (B1213986), methyl sulfide, and aromatic protons. The methoxy (-OCH₃) and methyl sulfide (-SCH₃) groups are expected to appear as sharp singlets due to the absence of adjacent protons for coupling. The -OCH₃ protons are typically found in the range of 3.8-4.0 ppm, influenced by the electron-donating oxygen atom. The -SCH₃ protons resonate at a slightly upfield region, generally around 2.4-2.5 ppm, due to the lower electronegativity of sulfur compared to oxygen.

The aromatic region of the spectrum is more complex, displaying a characteristic splitting pattern arising from spin-spin coupling between the non-equivalent aromatic protons. For a 1,2,4-trisubstituted benzene (B151609) ring as in this compound, a set of three distinct aromatic proton signals is anticipated. The proton ortho to the methoxy group (H-3) is expected to appear as a doublet. The proton ortho to the methyl group (H-6) will also likely be a doublet, while the proton situated between the methoxy and methyl sulfide groups (H-4) will present as a doublet of doublets due to coupling with both adjacent protons.

¹H NMR Chemical Shift Data (Predicted)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | 6.90 | d |

| H-4 | 7.15 | dd |

| H-6 | 6.80 | d |

| -OCH₃ | 3.85 | s |

| Ar-CH₃ | 2.35 | s |

| -SCH₃ | 2.45 | s |

Note: Predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary.

To unambiguously assign each proton and carbon signal, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that reveals proton-proton couplings. For this compound, COSY would show cross-peaks between the adjacent aromatic protons (H-3 with H-4, and H-4 with H-6), confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of the carbon signals for the aromatic CH groups (C-3, C-4, C-6) and the methyl groups based on the chemical shifts of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons. For instance, the protons of the methoxy group (-OCH₃) would show a correlation to the C-2 carbon. Similarly, the protons of the methyl sulfide group (-SCH₃) would correlate to the C-1 carbon, and the aromatic methyl protons (Ar-CH₃) would show a correlation to the C-5 carbon.

The presence of the methoxy and methyl sulfide groups, which can rotate around the aryl-O and aryl-S bonds, introduces the possibility of rotational isomerism. At room temperature, this rotation is typically fast on the NMR timescale, resulting in averaged signals. However, by lowering the temperature, it may be possible to slow down this rotation sufficiently to observe distinct signals for different conformers. This phenomenon, known as dynamic NMR, could provide valuable information about the rotational barriers and the preferred conformations of the methoxy and methyl sulfide groups relative to the benzene ring.

Other Relevant Heteronuclear NMR Spectroscopy (e.g., 51V NMR in catalytic studies)

While standard ¹H and ¹³C NMR are fundamental for determining the basic carbon-hydrogen framework of this compound, other heteronuclear NMR techniques can provide further specialized insights, particularly in the context of its interactions with other elements. For instance, NMR spectroscopy of nuclei such as ¹⁷O or ³³S could, in principle, directly probe the electronic environment of the oxygen and sulfur atoms within the methoxy and methylthio groups, respectively. However, these experiments are often hampered by the low natural abundance and/or quadrupolar nature of these isotopes, making them technically challenging and less common in routine analysis.

In more advanced applications, such as catalysis, the interaction of this compound as a potential ligand with a metallic center could be studied using NMR of the metal nucleus. For example, if the compound were used in a vanadium-catalyzed reaction, ⁵¹V NMR spectroscopy would be a powerful tool. Changes in the chemical shift of the ⁵¹V nucleus upon coordination with the sulfur or oxygen atoms of the ligand would provide direct evidence of binding and offer insights into the electronic and structural nature of the catalytic species. As of now, specific catalytic studies employing this compound that utilize techniques like ⁵¹V NMR have not been prominently reported in scientific literature.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental formula of this compound, as well as for elucidating its structure through controlled fragmentation.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through reproducible fragmentation patterns, creating a distinct mass spectral fingerprint for this compound.

In an EI-MS experiment, this compound (C₉H₁₂OS) yields a distinct molecular ion (M⁺˙) peak at a mass-to-charge ratio (m/z) of 168. This peak corresponds to the intact molecule that has lost one electron. The presence of sulfur results in a characteristic isotopic pattern. The M+1 peak, arising from the natural abundance of ¹³C, is expected to be approximately 9.9% of the M⁺˙ peak intensity. Crucially, the presence of the ³⁴S isotope contributes to a significant M+2 peak, with an intensity of about 4.5% relative to the molecular ion peak, which is a key indicator for the presence of a single sulfur atom in the molecule.

The EI-MS spectrum of this compound is characterized by a series of fragment ions that reveal its structural assembly. The fragmentation is primarily driven by the cleavage of the methyl groups and the thioether bond.

A prominent fragmentation pathway involves the loss of a methyl radical (•CH₃) from the molecular ion, leading to the formation of a stable, resonance-delocalized cation at m/z 153. This loss can occur from either the methoxy or the methylthio group. Subsequent loss of a carbon monoxide (CO) molecule from the m/z 153 ion results in a fragment at m/z 125.

Another significant fragmentation route is the cleavage of the C-S bond, leading to the loss of the methylthio radical (•SCH₃), which generates the ion at m/z 121. Alternatively, the loss of a methoxy radical (•OCH₃) can produce a fragment ion at m/z 137. A key rearrangement process, known as the alpha-cleavage, results in the formation of the base peak at m/z 135, corresponding to the loss of a hydrogen atom followed by the elimination of methanol (B129727) (CH₃OH) from a rearranged molecular ion.

Table 1: Key Fragment Ions in the EI-MS of this compound

| m/z | Proposed Ion Structure / Formula | Fragmentation Pathway | Relative Intensity (%) |

| 168 | [C₉H₁₂OS]⁺˙ | Molecular Ion (M⁺˙) | High |

| 153 | [C₈H₉OS]⁺ | [M - CH₃]⁺ | High |

| 135 | [C₈H₇S]⁺ | [M - H - CH₃OH]⁺ | 100 (Base Peak) |

| 121 | [C₈H₉O]⁺ | [M - SCH₃]⁺ | Moderate |

| 91 | [C₇H₇]⁺ | Tropylium ion | Moderate |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental formula of a compound by measuring its mass with very high precision. For this compound, the theoretical exact mass is calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³²S). The calculated monoisotopic mass is 168.0609 Da.

An HRMS measurement would be able to distinguish this formula from other possible combinations of atoms that might have the same nominal mass. For example, C₁₀H₁₆O₂ has a nominal mass of 168 but an exact mass of 168.1150 Da. The ability of HRMS to provide mass accuracy within a few parts per million (ppm) allows for the confident assignment of the C₉H₁₂OS formula to the molecular ion observed at m/z 168.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragmentation Mechanism Studies

Tandem Mass Spectrometry (MS/MS) provides an even deeper level of structural detail by allowing for the isolation and subsequent fragmentation of specific ions from the initial mass spectrum. For this compound, an MS/MS experiment would typically involve isolating the molecular ion (m/z 168) in the first mass analyzer. This selected ion is then subjected to collision-induced dissociation (CID), causing it to fragment. The resulting product ions are then analyzed in a second mass analyzer.

This technique is invaluable for confirming the proposed fragmentation pathways. For instance, by isolating the m/z 153 ion and subjecting it to CID, one could confirm that it is the direct precursor to the m/z 125 ion through the loss of a neutral 28 Da fragment (CO). This controlled fragmentation helps to differentiate between isomers and provides conclusive evidence for the connectivity of the atoms within the molecule.

Advanced Ionization Techniques (e.g., Direct Analysis in Real Time - Orbitrap MS)

Direct Analysis in Real Time (DART) mass spectrometry is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal to no sample preparation. nist.govnih.gov When coupled with a high-resolution mass analyzer such as an Orbitrap, DART-Orbitrap MS becomes a powerful tool for the accurate mass determination and structural elucidation of a wide range of compounds. researchgate.netd-nb.info

The DART process involves the generation of a heated stream of metastable gas, typically helium or nitrogen, which ionizes atmospheric molecules (like water) and the analyte upon contact. nist.govnih.gov This soft ionization method typically results in the formation of protonated molecules [M+H]⁺ in positive-ion mode or deprotonated molecules [M-H]⁻ in negative-ion mode, providing clear molecular weight information. nist.gov The high resolving power and mass accuracy of the Orbitrap analyzer allow for the determination of the elemental composition of the parent ion and its fragments, significantly enhancing the confidence in compound identification. researchgate.netd-nb.info

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and conformational properties of molecules based on their characteristic vibrational modes.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule's structure.

Although a specific experimental IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on the known frequencies for its constituent functional groups. Data from related molecules such as 4-methoxythioanisole (B167831) and other substituted aromatic sulfides provide a basis for these predictions. ijert.orgresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Methyl) | Asymmetric & Symmetric Stretching | 2960 - 2850 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-O (Aryl-ether) | Asymmetric Stretching | 1275 - 1200 |

| C-O (Aryl-ether) | Symmetric Stretching | 1050 - 1010 |

| C-S (Aryl-sulfide) | Stretching | 710 - 680 |

| CH₃ (Methoxy) | Rocking | 1175 - 1120 |

| CH₃ (Sulfide) | Rocking | ~1090 |

| Aromatic Ring | Out-of-plane Bending | 900 - 690 |

Data compiled from theoretical calculations and experimental data of related compounds. ijert.orgs-a-s.orgsemanticscholar.org

The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretching from the methyl groups will appear between 2960 and 2850 cm⁻¹. The characteristic C=C stretching vibrations of the benzene ring should produce sharp peaks between 1600 and 1450 cm⁻¹. The C-O stretching of the aryl-ether (methoxy group) is anticipated to show a strong, characteristic band around 1250 cm⁻¹. The C-S stretching vibration is generally weaker and expected in the 710-680 cm⁻¹ region. Rocking vibrations of the methoxy and methyl sulfide groups are also expected to be present. ijert.orgresearchgate.net

The orientation of the methoxy and methyl sulfide groups relative to the benzene ring can influence the vibrational spectrum. While detailed conformational analysis via IR for this specific molecule is not documented, studies on related molecules like thioanisole (B89551) show that different conformers can exhibit subtle shifts in their IR spectra. These shifts, particularly in the fingerprint region (below 1500 cm⁻¹), can provide insights into the predominant conformation in a given state (gas, liquid, or solid).

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Detailed experimental Raman spectra for this compound are not available. However, extensive research on substituted thioanisoles provides a strong basis for predicting and interpreting its Raman spectrum. acs.orgresearchgate.netrsc.orgfigshare.com Studies on 4-substituted thioanisoles have shown that the conformational stability and Raman spectra are highly dependent on the nature of the substituent. acs.orgresearchgate.net

For this compound, the electron-donating nature of both the methoxy and methyl groups is expected to influence the electronic structure and, consequently, the Raman scattering intensities. Theoretical calculations on similar molecules suggest that the ring-substituent vibrational modes, such as out-of-plane bending and torsional modes of the -SCH₃ group, can have strong Raman scattering activities that are specific to certain conformations. acs.orgresearchgate.net

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring Breathing | ~1000 | Strong |

| C=C Aromatic Stretching | 1600 - 1570 | Strong |

| C-S Stretching | 710 - 680 | Medium |

| S-CH₃ Rocking | ~1090 | Medium-Weak |

| Aromatic C-H Bending (in-plane) | 1300 - 1000 | Medium |

| Aromatic C-H Bending (out-of-plane) | 900 - 690 | Weak |

Predicted data based on studies of substituted thioanisoles. ijert.orgacs.orgrsc.org

The Raman spectrum would likely be dominated by the aromatic ring vibrations. The conformational flexibility of the methyl sulfide group in substituted thioanisoles can lead to different conformers (e.g., coplanar or vertical orientation of the S-CH₃ bond relative to the ring), which may be distinguishable by specific low-frequency Raman bands. acs.orgresearchgate.net

Theoretical and Computational Investigations of 2 Methoxy 5 Methylphenyl Methyl Sulfide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of organic compounds from first principles. mdpi.comnih.gov These methods allow for the detailed exploration of molecular structure, stability, and electronic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the structural and electronic properties of molecules. nih.govnih.govscirp.org Functionals like B3LYP are commonly paired with basis sets such as 6-311G or 6-311++G(d,p) to provide a balance of accuracy and computational cost for geometry optimization, frequency calculations, and electronic property analysis. nih.govresearchgate.netijert.org

Geometry Optimization and Conformational Analysis

Geometry optimization calculations are performed to locate the minimum energy structure of a molecule. mdpi.comnih.gov For 2-methoxy-5-methylphenyl methyl sulfide (B99878), the key conformational variables are the dihedral angles of the methoxy (B1213986) (-OCH₃) and methyl sulfide (-SCH₃) groups relative to the benzene (B151609) ring.

Computational studies on anisole (B1667542) (methoxybenzene) consistently predict that the most stable conformation is planar, with the methyl group lying in the plane of the benzene ring. researchgate.net This planarity maximizes the resonance interaction between the oxygen lone pair and the aromatic π-system.

For thioanisole (B89551) (methylthiobenzene), the conformational preference is more complex. While some computational methods suggest a perpendicular orientation of the methyl group relative to the ring is most stable, other high-level DFT and Møller–Plesset calculations indicate that a planar or near-planar conformer is the global minimum. researchgate.net Experimental data also supports a planar or nearly planar structure. ijert.orgresearchgate.net The planarity in thioanisole is influenced by the interaction between the sulfur lone pairs and the ring's π-electrons. researchgate.net

For 2-methoxy-5-methylphenyl methyl sulfide, it is expected that the methoxy group would adopt a planar conformation. The methyl sulfide group would likely also favor a near-planar orientation to maximize electronic stabilization, though steric hindrance from the adjacent methoxy group could induce some torsional twisting. A full conformational analysis would involve scanning the potential energy surface by systematically rotating the C(ring)-O-C and C(ring)-S-C dihedral angles to identify all stable conformers and the energy barriers between them.

Below is a table of representative optimized geometric parameters for anisole and thioanisole from DFT calculations, which serve as a basis for predicting the bond lengths and angles in the target molecule.

| Parameter | Anisole (Predicted) | Thioanisole (Predicted) | This compound (Expected) |

| C(ring)-O Bond Length (Å) | ~1.36 | N/A | ~1.36 |

| O-C(methyl) Bond Length (Å) | ~1.42 | N/A | ~1.42 |

| C(ring)-S Bond Length (Å) | N/A | ~1.77 - 1.81 | ~1.78 |

| S-C(methyl) Bond Length (Å) | N/A | ~1.82 | ~1.82 |

| C-O-C Bond Angle (°) | ~118 | N/A | ~118° |

| C-S-C Bond Angle (°) | N/A | ~100 - 105 | ~103° |

| C(ring)-O-C-H Dihedral (°) | ~0 (Planar) | N/A | ~0° (Planar) |

| C(ring)-S-C-H Dihedral (°) | N/A | ~0 (Planar) or ~90 | Likely near-planar due to conjugation, with possible steric effects |

Electronic Structure and Bonding Analysis (e.g., HOMO-LUMO orbitals)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. mdpi.comirjweb.com

For this compound, both the methoxy and methyl sulfide groups are electron-donating to the aromatic ring through resonance. The lone pairs on the oxygen and sulfur atoms contribute significantly to the HOMO. Therefore, the HOMO is expected to be a π-type orbital delocalized across the entire molecule, with significant contributions from the sulfur atom, the oxygen atom, and the aromatic ring. The LUMO is anticipated to be a π*-antibonding orbital, primarily located on the benzene ring.

The presence of two electron-donating groups would raise the energy of the HOMO and lower the HOMO-LUMO gap compared to benzene, anisole, or thioanisole, suggesting a higher reactivity towards electrophiles. nih.govscirp.org

The table below shows typical HOMO, LUMO, and energy gap values for related molecules, calculated using DFT methods.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzene | ~ -6.75 | ~ -1.15 | ~ 5.60 |

| Anisole | ~ -6.10 | ~ -0.95 | ~ 5.15 |

| Thioanisole | ~ -5.85 | ~ -1.05 | ~ 4.80 |

| This compound (Expected) | < -5.85 | ~ -1.00 | < 4.80 |

Vibrational Frequency Calculations and Spectral Prediction

Vibrational frequency calculations are essential for predicting and interpreting infrared (IR) and Raman spectra. q-chem.comreadthedocs.io By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), one can determine the normal modes of vibration. Theoretical spectra can be compared with experimental data to confirm molecular structure and assign spectral bands. nih.gov

For this compound, the predicted vibrational spectrum would feature characteristic bands from its functional groups.

Aromatic Ring: C-H stretching vibrations above 3000 cm⁻¹, and several characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Methoxy Group: Asymmetric and symmetric C-H stretching of the methyl group around 2950 cm⁻¹ and 2850 cm⁻¹, respectively. A strong C-O-C asymmetric stretching band is expected around 1250 cm⁻¹, and a symmetric stretch near 1030 cm⁻¹.

Methyl Sulfide Group: C-H stretching modes of the S-methyl group, and a characteristic C-S-C stretching vibration, which is typically weaker and found at lower frequencies, in the range of 650-750 cm⁻¹. ijert.org

Methyl Group (on ring): C-H stretching modes near 2920 cm⁻¹.

A table of predicted key vibrational frequencies based on studies of analogous compounds is provided below. ijert.org

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | Benzene Ring | 3050 - 3100 |

| Aliphatic C-H Stretch | -OCH₃, -SCH₃, -CH₃ | 2850 - 3000 |

| C=C Stretch | Benzene Ring | 1450 - 1600 |

| Asymmetric C-O-C Stretch | Methoxy | ~1250 |

| Symmetric C-O-C Stretch | Methoxy | ~1030 |

| C-S-C Stretch | Methyl Sulfide | 650 - 750 |

NMR Chemical Shift and UV-Vis Spectra Prediction

Theoretical calculations can predict NMR chemical shifts, providing valuable insight for spectral assignment. mcmaster.caunivie.ac.at The chemical shift of a nucleus is highly sensitive to its local electronic environment. lumenlearning.com For this compound:

¹H NMR: The aromatic protons would appear in the range of δ 6.5-7.5 ppm. The electron-donating methoxy and methylthio groups would cause upfield shifts (shielding) for the ortho and para protons relative to their positions. The methoxy protons (-OCH₃) would likely appear as a singlet around δ 3.8 ppm, while the methylthio protons (-SCH₃) would be a singlet at a higher field, around δ 2.5 ppm. libretexts.org The ring methyl protons would be expected around δ 2.3 ppm.

¹³C NMR: The aromatic carbons would resonate between δ 110-160 ppm. The carbons attached to the oxygen and sulfur atoms would be significantly affected. The methoxy carbon is typically found around δ 55 ppm, while the methylthio carbon appears further upfield, around δ 15 ppm.

UV-Vis spectra arise from electronic transitions, primarily from the HOMO to the LUMO. youtube.com Aromatic compounds like benzene exhibit π → π* transitions. youtube.com The presence of electron-donating groups with lone pairs (auxochromes) like -OCH₃ and -SCH₃ causes a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity. The predicted UV-Vis spectrum for this compound would likely show primary absorption bands (π → π*) shifted to longer wavelengths compared to benzene, probably in the 250-300 nm range. nih.govresearchgate.net

Natural Bond Orbital (NBO) and Natural Population Analysis

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. wisc.edumolfunction.com It is particularly useful for quantifying delocalization effects, such as hyperconjugation and resonance.

For this compound, NBO analysis would be used to investigate the following:

Resonance Interactions: The analysis can quantify the stabilization energy (E⁽²⁾) associated with the delocalization of electron density from the lone pairs of the oxygen and sulfur atoms into the π* antibonding orbitals of the benzene ring. researchgate.net This interaction is responsible for the electron-donating nature of these groups and their activation of the aromatic ring. The interaction energy for the oxygen lone pair is generally stronger than that for the sulfur lone pair.

Natural Population Analysis (NPA): This analysis provides a more robust calculation of atomic charges than other methods like Mulliken population analysis. It would show that the oxygen and sulfur atoms are electronegative, bearing partial negative charges, while the attached carbon atoms and the aromatic ring carbons (particularly at the ortho and para positions) gain electron density.

Hybridization: NBO analysis describes the hybridization of the atomic orbitals forming the bonds, confirming the sp² character of the ring carbons and the sp³ character of the methyl carbons.

A representative table of NBO interaction energies for anisole and thioanisole is shown below.

| Donor NBO | Acceptor NBO | E⁽²⁾ (kcal/mol) in Anisole | E⁽²⁾ (kcal/mol) in Thioanisole |

| LP (O) | π* (C-C)ring | High (e.g., >15) | N/A |

| LP (S) | π* (C-C)ring | N/A | Moderate (e.g., ~5-10) |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It helps in identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.

The different colors on an MEP map represent different values of electrostatic potential. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue represents areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. nih.gov Green and yellow colors denote regions with intermediate or near-zero potential. nih.gov

For this compound, an MEP map would likely show the most negative potential (red) localized around the oxygen atom of the methoxy group and the sulfur atom of the methyl sulfide group, owing to the high electronegativity of these heteroatoms. These regions would be the primary sites for interactions with electrophiles or for forming hydrogen bonds. The aromatic ring would exhibit a complex potential distribution, with the π-electron cloud generally creating a negative potential above and below the plane of the ring. The hydrogen atoms of the methyl groups would exhibit a positive potential (blue), making them susceptible to nucleophilic interactions.

Understanding the MEP of this compound is crucial for predicting its intermolecular interactions and chemical reactivity.

Computational Prediction of Mass Spectral Fragmentation Pathways

Mass spectrometry is a key analytical technique for determining the molecular weight and structure of a compound by analyzing its fragmentation pattern upon ionization. Computational methods can be employed to predict these fragmentation pathways, providing a theoretical basis for interpreting experimental mass spectra.

The fragmentation of this compound in a mass spectrometer would be expected to follow patterns characteristic of aromatic ethers and sulfides. Upon electron ionization, a molecular ion (M+) is formed. The primary fragmentation pathways would likely involve the cleavage of the bonds adjacent to the sulfur and oxygen atoms, as these are generally weaker points in the molecule.

Common fragmentation patterns for sulfides include the cleavage of the C-S bond. For this compound, this could lead to the loss of a methyl radical (•CH₃) from the sulfide group, resulting in a [M-15]⁺ ion. Another possibility is the cleavage of the aryl-S bond.

For the methoxy group, a common fragmentation is the loss of a methyl radical to form a [M-15]⁺ ion, or the loss of a formaldehyde (B43269) molecule (CH₂O) through a rearrangement process, leading to a [M-30]⁺ ion. The aromatic ring itself can undergo fragmentation, although this typically requires higher energy.

Computational tools can simulate these fragmentation processes. nih.gov By calculating the energies of the potential fragment ions, it is possible to predict the most likely fragmentation pathways and the relative abundances of the resulting ions. These predictions can then be compared with experimental mass spectra to confirm the structure of the compound.

A hypothetical fragmentation table based on the structure is presented below:

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 168 (M+) | 153 | CH₃• | [C₈H₉OS]⁺ |

| 168 (M+) | 138 | CH₂O | [C₇H₈S]⁺ |

| 168 (M+) | 123 | CH₃S• | [C₈H₉O]⁺ |

| 153 | 125 | CO | [C₇H₉S]⁺ |

Semi-Empirical Methods (e.g., AM1) for Rapid Conformational Exploration

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its relationship to its physical and biological properties. Semi-empirical methods, such as AM1 (Austin Model 1), provide a computationally less expensive alternative to ab initio methods for exploring the potential energy surface of a molecule. nih.gov These methods use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data to speed up calculations.

For a flexible molecule like this compound, which has several rotatable bonds (e.g., the C-O bond of the methoxy group and the C-S bond of the methyl sulfide group), a thorough conformational search is necessary to identify the most stable conformers. Semi-empirical methods like AM1 are well-suited for this initial exploration.

The process involves systematically rotating the flexible bonds and calculating the energy of each resulting conformation. This allows for the mapping of the potential energy surface and the identification of low-energy conformers. The geometries of these stable conformers can then be further optimized using more accurate but computationally intensive methods like Density Functional Theory (DFT) or ab initio calculations. The insights gained from such studies are valuable for understanding how the molecule might interact with other molecules, such as biological receptors. acs.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and intermolecular interactions of a molecule in different environments.

Conformational Dynamics in Solution and Intermolecular Interactions

MD simulations can be used to explore the conformational landscape of this compound in a solution environment. By simulating the molecule in a box of explicit solvent molecules (e.g., water, methanol), it is possible to observe how the molecule flexes and changes its shape over time. This provides a more realistic picture of its conformational preferences than gas-phase calculations, as the solvent can significantly influence which conformers are most stable.

These simulations can also reveal details about the intermolecular interactions between the solute and the solvent. For instance, MD can show the formation and lifetime of hydrogen bonds between the oxygen or sulfur atoms of the solute and the solvent molecules. It can also characterize the hydrophobic interactions between the nonpolar parts of the molecule, such as the methyl groups and the aromatic ring, and the surrounding solvent.

Solvent Effects on Molecular Behavior

The choice of solvent can have a profound impact on the behavior of a molecule. Studies on structurally similar compounds, such as substituted anilines, have shown that the electronic spectra can be influenced by the solvent. orientjchem.org MD simulations are a powerful tool for investigating these solvent effects at a molecular level.

By running simulations in different solvents, it is possible to quantify how properties like the average conformation, the degree of flexibility, and the pattern of intermolecular interactions change. For example, in a polar solvent, conformations that expose the polar groups (methoxy and methyl sulfide) to the solvent may be favored. In a nonpolar solvent, the molecule might adopt a more compact conformation to minimize unfavorable interactions. This information is critical for understanding and predicting the behavior of this compound in various chemical and biological environments.

Applications in Chemical Research and Industrial Contexts Excluding Prohibited Information

Role in Advanced Organic Synthesis

While specific documented instances of the use of 2-Methoxy-5-methylphenyl methyl sulfide (B99878) are limited in readily available scientific literature, the reactivity of its core functional groups—thioanisole (B89551) and substituted anisole (B1667542)—provides a strong basis for its potential applications in several key areas of organic synthesis.